molecular formula C11H15BrN2O B7905404 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide

Cat. No.: B7905404
M. Wt: 271.15 g/mol
InChI Key: AJCSUKRQTQRUNZ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide is a distinct chemical entity characterized by a central acetamide (B32628) structure, further functionalized with a primary amino group, an N-ethyl substituent, and an N-(2-bromobenzyl) group. While specific research focusing exclusively on this compound is limited, its structural architecture allows for a comprehensive analysis based on the well-established roles of its constituent chemical motifs in various research domains.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1353977-42-0
Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol

This interactive table summarizes the basic identifiers for the compound.

Substituted acetamide derivatives are a cornerstone in the field of organic and medicinal chemistry due to their versatile nature. The acetamide group is a prevalent feature in numerous biologically active molecules and serves as a crucial building block in the synthesis of more complex structures. orgsyn.orgnih.gov Amide bond formation is one of the most frequently performed reactions in the development of new pharmaceuticals. nih.gov

These derivatives are recognized for their chemical stability and their capacity to participate in a wide array of chemical transformations. In medicinal chemistry, the acetamide moiety is often incorporated into drug candidates to enhance their pharmacological profiles. nih.gov Researchers have successfully synthesized various substituted acetamide derivatives exhibiting a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. cnreagent.com The synthesis of these compounds has also evolved, with modern methods emphasizing environmentally friendly "green chemistry" approaches. nih.gov

The 2-aminoacetamide scaffold, a core component of the title compound, is a privileged structural motif in synthetic organic chemistry, largely due to its presence in numerous compounds with significant biological activities. This scaffold is structurally related to amino acids and peptides, making it a valuable building block for peptidomimetics and other biologically relevant molecules.

Notably, a series of N-substituted amino acid derivatives, including those with the aminoacetamide structure, have been synthesized and investigated for their anticonvulsant activity. chemicalbook.com These studies have demonstrated that modifications to the substituents on the aminoacetamide core can lead to potent anticonvulsant agents. chemicalbook.com The primary amino group in the 2-aminoacetamide structure also plays a crucial role in molecular interactions, influencing properties like ionization and fragmentation patterns in mass spectrometry. appchemical.com The ability of the amino group to become protonated can direct the cleavage of glycosidic bonds, a phenomenon that highlights its fundamental impact on molecular stability and reactivity. appchemical.com

The inclusion of a halogenated benzyl (B1604629) group, specifically a 2-bromobenzyl moiety, is a strategic decision in modern chemical design. Halogens, and bromine in particular, are introduced into molecular frameworks to modulate their physical, chemical, and biological properties. Aryl halides, such as the bromobenzyl group, are indispensable precursors in a multitude of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions. orgsyn.org

The position of the halogen on the aromatic ring is critical. Ortho-halogenation, as seen in the 2-bromobenzyl group, can exert significant control over the molecule's conformation. cnreagent.comappchemical.com Studies on ortho-halogenated benzyl alcohols have shown that the halogen can form intramolecular hydrogen bonds, which in turn stabilizes specific chiral conformations. appchemical.comchemsrc.com This conformational control is paramount in the rational design of molecules intended to interact with specific biological targets like enzymes or receptors. The bromine atom itself can participate in non-covalent interactions, such as halogen bonding, which can influence crystal packing and molecular recognition processes. orgsyn.org Furthermore, the presence of the bromine atom provides a reactive handle for further synthetic modifications, allowing for the construction of more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-2-14(11(15)7-13)8-9-5-3-4-6-10(9)12/h3-6H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSUKRQTQRUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N 2 Bromo Benzyl N Ethyl Acetamide and Analogues

Strategic Approaches to Amide Bond Formation in N-Substituted Acetamides

Recent decades have witnessed a paradigm shift in amide synthesis, moving away from classical stoichiometric activators towards more elegant and sustainable catalytic and flow-based methodologies. These innovations focus on minimizing waste, reducing energy consumption, and improving reaction efficiency and safety. The following sections detail several key advancements that could be applied to the synthesis of 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide from precursors such as N-(2-bromobenzyl)ethanamine and a protected glycine (B1666218) derivative.

Catalytic direct amidation represents a highly atom-economical approach to forming N-C(O) bonds. These methods typically involve a catalyst that activates the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Boron-derived catalysts, particularly boronic acids, have emerged as a prominent class of catalysts for direct amidation under relatively mild conditions. mdpi.com These catalysts are thought to activate the carboxylic acid by forming an acyl-boronate intermediate. Metal-catalyzed approaches, employing elements like palladium, ruthenium, or copper, have also been developed for various amidation reactions, including oxidative couplings and the use of alternative starting materials. bath.ac.ukresearchgate.net

For the synthesis of the target compound, a boronic acid catalyst could mediate the direct coupling of N-(2-bromobenzyl)ethanamine with N-protected glycine. The primary challenge would be optimizing conditions to avoid side reactions involving the bromobenzyl group.

Table 1: Comparison of Selected Boron-Derived Catalysts in Direct Amidation mdpi.com
Catalyst TypeGeneral Structure ExampleTypical Reaction ConditionsKey AdvantagesPotential Drawbacks
Arylboronic AcidsPhenylboronic acidAzeotropic reflux (toluene, xylene) with water removalCommercially available, relatively low costRequires high temperatures, limited substrate scope
ortho-Iodoarylboronic Acids2-Iodophenylboronic acidRoom temperature, molecular sievesMild reaction conditionsHigher catalyst cost, potential for iodine-related side reactions
Diboronic Acid Anhydrides (DTAB)1,2-Diisopropyldiboronic acid anhydride (B1165640)Room temperature or mild heat (40-60 °C)High efficiency for hindered substrates, low epimerizationComplex, multi-step catalyst synthesis

Biocatalysis offers an exceptionally green and selective alternative for amide bond formation, leveraging the inherent efficiency of enzymes. york.ac.ukrsc.org Enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, often obviating the need for protecting groups due to the high chemo-, regio-, and stereoselectivity of the biocatalysts. rsc.org Two main classes of enzymes are employed: hydrolases (like lipases and penicillin G acylases) and ATP-dependent amide bond synthetases. rsc.orgnih.gov

Hydrolases can catalyze the aminolysis of esters in low-water environments to shift the equilibrium towards synthesis. rsc.org For instance, an ethyl ester of N-Boc-glycine could be reacted with N-(2-bromobenzyl)ethanamine in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB). ATP-dependent enzymes, such as the amide bond synthetase McbA, directly couple a carboxylic acid and an amine in aqueous buffer, using the energy of ATP hydrolysis. rsc.orgresearchgate.net This approach could be particularly valuable for the final deprotected amino acid coupling, offering a clean and efficient route.

Table 2: Major Enzyme Classes for Biocatalytic Amide Synthesis rsc.orgnih.gov
Enzyme ClassMechanismCarboxylic Acid SubstrateAmine SubstrateKey Feature
LipasesAcyl-enzyme intermediateEster (activated form)Primary & Secondary AminesBroad substrate scope, requires low water/organic solvent
Penicillin G Acylases (PGAs)Acyl-enzyme intermediateEster (activated form)Primarily Primary AminesIndustrially established for β-lactam synthesis
ATP-Grasp EnzymesAcyl-phosphate intermediateCarboxylic AcidPrimary & Secondary AminesDirect coupling in aqueous media, requires ATP
Amide Bond Synthetases (e.g., McbA)Acyl-adenylate intermediateCarboxylic AcidPrimarily Primary AminesDirect coupling in aqueous media, requires ATP and recycling system

Electrosynthesis provides a modern, reagent-minimal approach to amide bond formation by using electrical current to drive the reaction, avoiding bulk chemical oxidants or reductants. chinesechemsoc.org Several electrochemical strategies exist, including those that proceed via the anodic oxidation of mediators like iodide ions, which in turn activate the carboxylic acid. chemistryviews.org Another powerful technique is the "anion pool" method, where an amine is deprotonated at the cathode to generate a highly reactive nucleophile in a controlled manner. rsc.orgrsc.org This supernucleophilic amine can then react efficiently with an ester or anhydride.

In the context of synthesizing this compound, the anion pool method could be used to deprotonate N-(2-bromobenzyl)ethanamine, enhancing its nucleophilicity for a subsequent reaction with an activated glycine derivative. Alternatively, an iodine-mediated coupling could directly unite the amine with a protected glycine. chemistryviews.org These methods are operationally simple and can exhibit unique chemoselectivity. rsc.org

Continuous-flow reactors offer significant advantages over traditional batch processing for amide synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and simplified scale-up. rsc.orgthieme-connect.de In a microflow system, highly reactive and unstable intermediates, such as acid chlorides or acyl azides, can be generated and consumed in situ within seconds. rsc.orgnih.gov This rapid processing minimizes the potential for side reactions, such as the epimerization of chiral centers, which is a critical concern in peptide chemistry. nih.gov

A potential flow synthesis of the target compound could involve pumping a solution of a protected glycine and an activating agent like triphosgene (B27547) through a heated coil to rapidly form the highly reactive acid chloride. nih.gov This stream would then merge with a stream of N-(2-bromobenzyl)ethanamine in a second reactor, allowing for rapid amide bond formation before the product stream is collected. This approach is highly efficient and can be automated for continuous production. rsc.org

Table 3: Comparison of Batch vs. Continuous-Flow for Amide Synthesis nih.gov
ParameterBatch ReactionContinuous-Flow Reaction
Reaction TimeHoursSeconds to Minutes
Heat TransferInefficient, potential for hotspotsHighly efficient due to high surface-area-to-volume ratio
SafetyRisks associated with handling large volumes of reactive intermediatesImproved safety as only small quantities of hazardous materials are present at any time
ScalabilityComplex, requires geometric redesign of reactorStraightforward, by running the reactor for a longer time ("scaling out")
Epimerization ControlCan be significant due to long residence times of active speciesExcellent control due to precise, sub-second residence times

Moving beyond the direct coupling of carboxylic acids and amines, non-classical routes utilize alternative starting materials as surrogates. nih.govacs.org These methods provide novel synthetic pathways to amides, often with different reactivity and selectivity profiles. Examples include the oxidative amidation of aldehydes or alcohols, the hydration of nitriles, and various rearrangement reactions. bath.ac.ukresearchgate.net

Synthetic Pathways to 2-Aminoacetamide Core Structures

The construction of the N,N-disubstituted 2-aminoacetamide core is a critical phase in the synthesis of the target molecule. This framework is typically assembled by first creating a halogenated acetamide (B32628) precursor, which is then converted to the final amino-functionalized structure.

Preparation from α-Haloacetyl Halides and Primary Amines

A prevalent and classical method for synthesizing α-haloamides involves the acylation of a primary or secondary amine with an α-haloacetyl halide, most commonly chloroacetyl chloride. nih.govrsc.org This reaction forms a stable N-substituted 2-haloacetamide intermediate. In the context of synthesizing this compound, the key precursor, N-(2-bromo-benzyl)-N-ethyl-amine, is reacted with chloroacetyl chloride.

The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or acetonitrile (B52724), at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the acylation. erciyes.edu.trresearchgate.net A tertiary amine base, like triethylamine, is often added to scavenge the hydrochloric acid byproduct generated during the reaction. hud.ac.uk This method is highly efficient for a wide range of amines, providing the corresponding N-substituted 2-chloroacetamides in good yields. researchgate.netijpsr.info The resulting intermediate, N-(2-bromo-benzyl)-N-ethyl-2-chloro-acetamide, is a stable compound that can be purified and used in the subsequent nucleophilic substitution step. nih.gov

Table 1: Conditions for Acylation of Amines with Chloroacetyl Chloride

Amine SubstrateSolventBaseTemperatureTypical Yield
Primary/Secondary Aromatic AminesDichloromethaneTriethylamine0 °C to Room Temp.Good
Primary/Secondary Aliphatic AminesAcetonitrileTriethylamine0 °C59-86% erciyes.edu.tr
AnilineNeat (Solvent-free)NoneRoom Temp.Good ekb.eg
Aqueous AminesWaterExcess AmineRoom Temp.Not specified ijpsr.info

This table is interactive. Click on the headers to sort the data.

Nucleophilic Substitution Reactions on Halogenated Acetamide Precursors

The halogen atom on the α-carbon of N-substituted 2-chloroacetamides is activated for nucleophilic substitution, providing a straightforward route to introduce the desired amino group. researchgate.netopenstax.org The chemical reactivity of these precursors is centered on the easy replacement of the chlorine atom by various nucleophiles, including nitrogen-based ones. researchgate.net

To form the final 2-aminoacetamide structure, the N-(2-bromo-benzyl)-N-ethyl-2-chloro-acetamide intermediate can be subjected to amination. A common two-step procedure involves:

Azide (B81097) Introduction : Reaction with sodium azide in a polar aprotic solvent like DMF to form the corresponding 2-azido-acetamide. This SN2 reaction is generally efficient and avoids the over-alkylation issues common with using ammonia (B1221849) directly.

Reduction : The resulting azide is then reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (Staudinger reaction).

This azide-based route is a reliable method for synthesizing α-amino amides, which are valuable building blocks in medicinal chemistry. nih.gov Alternative, though sometimes less controlled, methods could involve direct reaction with ammonia or a protected amine equivalent.

Derivatization of Primary Amides for Acetamide Synthesis

An alternative conceptual approach to forming N,N-disubstituted acetamides is the derivatization of simpler, pre-existing amides. For instance, one could envision starting with 2-aminoacetamide and performing a double N-alkylation with ethyl iodide and 2-bromobenzyl bromide. However, this method is fraught with challenges. The direct N,N-dialkylation of primary amides is often difficult to control, leading to mixtures of mono-alkylated, di-alkylated, and unreacted starting material. Achieving selective N,N-disubstitution on an amino-acetamide, which has two different nitrogen atoms (the amide and the primary amine), would be exceptionally challenging and synthetically impractical.

More sophisticated methods for modifying primary amides exist, such as reactions to form N-acylsulfenamides, but these are not direct pathways to the target tertiary amide structure. nih.gov Therefore, the sequential approach of building the substituted amide first (as in 2.1.2.1) and then introducing the amino group (as in 2.1.2.2) is the more synthetically viable and widely adopted strategy.

Synthesis of 2-Bromobenzyl Structural Units

The 2-bromobenzyl portion of the target molecule is a key structural unit that must be synthesized separately before being incorporated. This is typically achieved by functionalizing 2-bromotoluene (B146081) or by building the amine functionality from 2-bromobenzaldehyde (B122850).

Regioselective Halogenation at Benzylic Positions

The synthesis of 2-bromobenzyl halides, which are precursors for introducing the 2-bromobenzyl group, relies on the regioselective halogenation of the methyl group of 2-bromotoluene. gla.ac.uk Free-radical bromination is the most common method for this transformation, as it selectively targets the benzylic position over the aromatic ring. cecri.res.in

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photoirradiation. gla.ac.ukcecri.res.in This reaction is performed in a non-polar solvent like carbon tetrachloride. Alternative methods have been developed to avoid hazardous reagents, such as using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium, which generates bromine in situ. rsc.orgrsc.org Boron tribromide has also been reported as an effective bromine source for benzylic bromination under mild conditions. bohrium.com

Table 2: Comparison of Methods for Benzylic Bromination of Toluene Derivatives

Reagent(s)Initiator/ConditionsSolventKey Features
N-Bromosuccinimide (NBS)AIBN or UV lightCCl₄High regioselectivity for benzylic position. cecri.res.in
NaBr / NaBrO₃Aqueous Acidic MediumWater"Green" alternative, avoids liquid bromine. rsc.orgrsc.org
Boron Tribromide (BBr₃)NoneCCl₄Mild, room temperature conditions, good yields. bohrium.com
Two-Phase ElectrolysisElectric CurrentChloroform / aq. NaBrHigh yields and selectivity, avoids secondary products. cecri.res.in

This table is interactive. Click on the headers to sort the data.

Reductive Amination Protocols for Halogenated Benzaldoximes

Reductive amination provides a direct route to the N-ethyl-N-(2-bromobenzyl)amine intermediate from 2-bromobenzaldehyde. researchgate.net While direct reductive amination of the aldehyde with ethylamine (B1201723) in the presence of a reducing agent (like sodium borohydride) is a common strategy, the specified pathway involves a benzaldoxime (B1666162) intermediate. ias.ac.inresearchgate.net

This two-step protocol proceeds as follows:

Oxime Formation : 2-bromobenzaldehyde is first condensed with hydroxylamine (B1172632) (NH₂OH) to form 2-bromobenzaldoxime. This reaction is typically straightforward and high-yielding.

Oxime Reduction : The C=N double bond of the oxime is then reduced to a C-N single bond to yield the primary amine, 2-bromobenzylamine (B1296416). Various reducing agents can accomplish this, including catalytic hydrogenation or metal hydrides.

Following the formation of 2-bromobenzylamine, a subsequent N-alkylation step with an ethyl halide (e.g., ethyl iodide) would be required to obtain the necessary secondary amine, N-ethyl-2-bromobenzylamine, for the final amide coupling step.

Catalytic Hydrogenation Methods for Halogenated Benzylamines

Catalytic hydrogenation is a cornerstone technique for the synthesis of benzylamines from various precursors, including nitriles and nitroaromatics. When the target is a halogenated benzylamine (B48309), such as the 2-bromobenzylamine core of the title compound, the primary challenge is to achieve selective reduction of the desired functional group without cleaving the carbon-halogen bond (hydrodehalogenation).

The hydrogenation of halogenated benzonitriles is a direct route to the corresponding benzylamines. google.com This transformation is typically performed using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) in a suitable solvent, often an alcohol such as methanol (B129727) or ethanol (B145695). google.comblogspot.com The reaction conditions, including temperature, pressure, and catalyst choice, are crucial for maximizing the yield of the desired halogenated amine while minimizing the formation of dehalogenated byproducts. For instance, a process for preparing halogenated benzylamines involves hydrogenating the corresponding halogenated benzonitrile (B105546) using Raney nickel at temperatures between 60°C and 80°C. google.com

To enhance selectivity, modifications to the catalyst system are often employed. The introduction of organic ligands or inorganic promoters can modulate the catalyst's activity and suppress unwanted side reactions. ccspublishing.org.cn For example, co-modifying palladium-based catalysts with both organic and inorganic ligands has been shown to enhance the selective hydrogenation of halogenated nitroaromatics to halogenated aromatic amines by regulating the adsorption energy of reactants and intermediates on the catalyst surface. ccspublishing.org.cn The choice of solvent can also play a significant role; polar solvents like ethanol and methanol are commonly used, but acetic acid can be particularly effective when removing protecting groups from heteroatoms, as protonation facilitates the reaction. blogspot.com

CatalystPrecursorKey ConditionsSelectivity Considerations
Raney Nickel Halogenated Benzonitrile60-80°C, Alcoholic SolventEffective for nitrile reduction; risk of hydrodehalogenation can be managed by controlling conditions. google.com
Palladium on Carbon (Pd/C) Halogenated NitroaromaticsH₂ gas, Polar SolventProne to dehalogenation; selectivity can be improved with catalyst modifiers or inhibitors. blogspot.comccspublishing.org.cn
Platinum on Carbon (Pt/C) Halogenated BenzonitrileH₂ gas, SolventGenerally a highly active catalyst; may require careful optimization to prevent loss of halogen. google.com
Modified Pd-based catalysts Halogenated NitroaromaticsH₂ gas, Promoter/LigandOrganic ligands (containing P, S, N) or inorganic species can be added to inhibit dehalogenation and improve selectivity for the amino group. ccspublishing.org.cn
Alternative Synthetic Routes for Benzylamines

Beyond catalytic hydrogenation, a variety of other synthetic strategies are available for the preparation of benzylamines and their N-substituted derivatives. These methods offer alternative pathways that may be advantageous depending on substrate availability and desired functional group tolerance.

Reductive Amination: This is a widely used method that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. nih.gov For the synthesis of a precursor to the title compound, 2-bromobenzaldehyde could be reacted with ethylamine to form an intermediate imine, which is then reduced in situ to yield N-ethyl-2-bromobenzylamine. Common reducing agents for this transformation include sodium borohydride. ias.ac.in

Alkylation of Amines: Direct alkylation of an amine with a benzyl (B1604629) halide is a classical approach. For example, reacting ethylamine with 2-bromobenzyl bromide would yield the desired N-ethyl-2-bromobenzylamine. However, this method can suffer from a lack of selectivity, often leading to overalkylation.

The "Borrowing Hydrogen" Methodology: This is a more modern and atom-economical approach where an alcohol is used as the alkylating agent. acs.org In this process, a catalyst (often based on nickel or other transition metals) temporarily "borrows" hydrogen from a benzyl alcohol to oxidize it to an aldehyde in situ. acs.org The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated benzylamine. This method avoids the need to pre-form the aldehyde and uses alcohols, which are often more stable and readily available than the corresponding halides or aldehydes. acs.org

Carboamination of Alkenes: This approach allows for the formation of complex benzylamines by adding both a carbon-based group and an amine across a double bond. nih.gov Copper-catalyzed three-component carboamination of styrenes with an alkyl source (like potassium alkyltrifluoroborates) and an amine derivative can produce a diverse range of benzylamine structures. nih.gov

MethodReactantsKey Features
Reductive Amination Aldehyde/Ketone + Amine + Reducing AgentVersatile and widely used; reaction proceeds via an intermediate imine. nih.govias.ac.in
N-Alkylation with Alcohols Benzyl Alcohol + Amine + CatalystAtom-economical "borrowing hydrogen" or "hydrogen autotransfer" process; avoids use of halides. acs.orgorganic-chemistry.org
Mannich-like Reactions Aromatic Halide + Amine + FormaldehydeZinc-mediated three-component reaction for straightforward synthesis of tertiary benzylamines. organic-chemistry.org
Carboamination Styrene + Alkyl Source + Amine DerivativeCopper-catalyzed three-component reaction enabling diverse side-chain introductions. nih.gov

Multi-Component Reaction Platforms for the Synthesis of N-Substituted Acetamides

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov They are particularly well-suited for creating libraries of structurally diverse compounds like N-substituted acetamides.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR for the synthesis of α-acetamido amides. A classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the components, this reaction could be adapted to build structures analogous to the target molecule. For instance, using 2-bromobenzaldehyde, ethylamine, an amino acid derivative, and a suitable isocyanide could rapidly generate a complex scaffold.

The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction of an aldehyde, an amine, and a boronic acid to produce substituted amines. nih.gov While it doesn't directly yield an acetamide, it provides a powerful route to the amine precursor, which can then be acylated. The flexibility of using various boronic acids allows for significant diversity in the final products. nih.gov

Sequencing MCRs with subsequent cyclization reactions is another powerful strategy for generating diverse heterocyclic scaffolds from N-substituted acetamide precursors. nih.gov For example, an adduct from a van Leusen imidazole (B134444) synthesis (a 3CR using an aldehyde, amine, and a tosylmethyl isocyanide) can be functionalized to undergo further transformations, leading to complex polycyclic systems. nih.gov High-order MCRs involving five or more components have also been developed, further expanding the synthetic chemist's toolkit for creating novel structures. researchgate.net

Chemo- and Regioselectivity Considerations in Synthetic Transformations

In the synthesis of a multi-functional molecule like this compound, controlling selectivity is paramount. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity refers to the preference for reaction at one position over another. slideshare.net

Chemoselectivity: A key chemoselective challenge in this synthesis is the differentiation between the primary amino group and the secondary amine precursor. For example, during the final acylation step to introduce the acetamide group, the reagent must selectively react with the secondary N-ethyl-N-(2-bromobenzyl)amine rather than the primary amino group that is also part of the target structure. This is typically achieved through the use of protecting groups. The primary amine can be temporarily masked with a protecting group, allowing the acylation to proceed at the secondary amine, followed by a final deprotection step.

Another critical example of chemoselectivity arises during catalytic hydrogenation. When reducing a precursor like 2-bromo-6-nitrobenzonitrile, the goal is to reduce the nitro and nitrile groups to amines without affecting the carbon-bromine bond (hydrodehalogenation). ccspublishing.org.cn As discussed previously, this is achieved by careful selection of the catalyst, solvent, and reaction conditions. blogspot.comccspublishing.org.cn

Regioselectivity: Regioselectivity becomes crucial when dealing with substituted aromatic rings. If a synthetic route involves electrophilic aromatic substitution on the benzyl ring, the existing bromo and alkylamine substituents will direct incoming electrophiles to specific positions (ortho, meta, or para). The interplay between the directing effects of these groups must be considered to ensure the desired substitution pattern is achieved. Similarly, in reactions like the conjugate addition to α,β-unsaturated systems, controlling which end of the double bond the nucleophile attacks is a classic example of regioselectivity. researchgate.net

Integration of Green Chemistry Principles in the Synthesis of Substituted Acetamides

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. mdpi.com The synthesis of substituted acetamides can be significantly improved by integrating these principles.

Prevention: It is better to prevent waste than to treat it after it has been created. bdu.ac.in MCRs are inherently waste-preventive as they combine multiple synthetic steps into one, reducing the need for intermediate purifications and solvent usage.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the "borrowing hydrogen" method for benzylamine synthesis, exhibit high atom economy as the catalyst is used in small amounts and is regenerated. acs.orgbdu.ac.in This contrasts sharply with methods using stoichiometric reagents that are consumed in the reaction and become waste.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. bdu.ac.in As demonstrated in the hydrogenation and amine synthesis sections, catalysts enable efficient transformations, lower the energy requirements, and reduce waste. edu.krd

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. bdu.ac.in There is a growing effort to replace hazardous organic solvents with greener alternatives like water or supercritical CO₂, or to develop solvent-free reaction conditions. mdpi.com

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org The development of highly active catalysts can enable reactions to proceed under milder conditions, reducing energy consumption.

By applying these principles, the synthesis of this compound and its analogues can be designed to be not only chemically efficient but also environmentally sustainable.

Mechanistic Investigations of Reactions Involving 2 Amino N 2 Bromo Benzyl N Ethyl Acetamide and Model Systems

Elucidation of Reaction Pathways in Amide Bond Formation Processes

The central feature of 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide is its tertiary amide bond. The formation of such bonds is a cornerstone of organic synthesis. The principal pathway involves the coupling of an amine, in this case, N-(2-bromobenzyl)ethanamine, with a carboxylic acid or its activated derivative, such as 2-aminoacetyl chloride or a protected version like N-Boc-glycine.

The mechanism of amide bond formation is highly dependent on the chosen methodology:

Acid Halide Method : This classic approach involves the reaction of the amine with an acyl halide (e.g., 2-aminoacetyl chloride). The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen, typically by a second equivalent of the amine or an added base, to yield the final amide.

Coupling Reagent Method : Modern synthesis often employs coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction between a carboxylic acid and an amine. With carbodiimides, the carboxylic acid first adds to the reagent to form a highly reactive O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate which collapses to form the amide product and a urea (B33335) byproduct (e.g., dicyclohexylurea).

Catalytic Methods : An emerging area of interest is the direct catalytic formation of amides from carboxylic acids and amines, which generates only water as a byproduct. These reactions, often catalyzed by boric acid or certain metal complexes, typically require elevated temperatures to drive off water and proceed through intermediates where the carboxylic acid's hydroxyl group is activated for substitution.

The choice of pathway depends on factors such as substrate compatibility, desired yield, and atom economy.

Table 1: Comparison of Common Amide Bond Formation Methods for a Model System.
MethodKey ReagentsGeneral MechanismAdvantagesDisadvantages
Acid HalideAmine, Acyl Halide, BaseNucleophilic Acyl SubstitutionHigh reactivity, often high yieldAcyl halides are moisture-sensitive; generates stoichiometric waste (e.g., HCl salt).
Coupling Reagent (DCC)Amine, Carboxylic Acid, DCCActivation to O-acylisourea intermediateMilder conditions than acid halidesPoor atom economy; byproduct (DCU) can be difficult to remove.
Catalytic CondensationAmine, Carboxylic Acid, Catalyst (e.g., Boric Acid)Catalytic activation of carboxylic acidHigh atom economy (water is the only byproduct)Often requires high temperatures; may have limited substrate scope.

Mechanisms of Halogenation and Nucleophilic Substitution at Benzylic Centers

The 2-bromobenzyl moiety of the target compound features a reactive benzylic C-Br bond. The halogenation of such benzylic positions and their subsequent nucleophilic substitution are fundamental transformations.

Halogenation: The introduction of a bromine atom at the benzylic position of an alkylbenzene (like 2-ethyltoluene, a precursor) typically proceeds via a free-radical mechanism. ucalgary.cajove.com This is achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or light. jove.comjove.com The reaction is highly selective for the benzylic position because the benzylic radical intermediate formed during the process is significantly stabilized by resonance with the aromatic ring. jove.comchemistrysteps.com

Nucleophilic Substitution: Benzylic halides are particularly reactive towards nucleophilic substitution because they can proceed through either SN1 or SN2 pathways. chemistrysteps.comucalgary.ca

SN2 Mechanism : As a primary benzylic halide, the carbon bearing the bromine in a model compound like 2-bromobenzyl bromide is relatively unhindered. ucalgary.ca It is therefore susceptible to a concerted, backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. masterorganicchemistry.com

SN1 Mechanism : The SN1 pathway involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation. chemistrysteps.comyoutube.com This carbocation is highly stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemistrysteps.com This stabilization makes the SN1 pathway accessible even for primary benzylic systems, especially with weak nucleophiles or in polar protic solvents that can solvate both the departing anion and the carbocation intermediate. quora.comglasp.co

For the primary 2-bromobenzyl system, the SN2 mechanism is often competitive, but the SN1 pathway can dominate under appropriate conditions. glasp.co The presence of the ortho-substituent in the target molecule could also influence the preferred pathway through steric or electronic effects.

Analysis of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its distinct functional groups, which serve as either nucleophilic or electrophilic centers.

Nucleophilic Centers:

Primary Amino Group (-NH2): This is the most potent nucleophilic site in the molecule. The lone pair of electrons on the nitrogen is readily available to attack electrophiles. fiveable.me Primary amines are generally strong nucleophiles, capable of reacting with a wide range of electrophiles such as alkyl halides, acyl chlorides, and carbonyls. msu.edu

Amide Nitrogen: In sharp contrast to the primary amine, the nitrogen atom of the amide is significantly less nucleophilic. quora.comlibretexts.org This is due to the delocalization of its lone pair into the adjacent carbonyl group through resonance. libretexts.orgsolubilityofthings.com This resonance stabilization reduces the availability of the lone pair for donation to an electrophile. msu.edu

Electrophilic Centers:

Carbonyl Carbon: The carbon atom of the amide's carbonyl group (C=O) is an electrophilic center. The electronegative oxygen atom polarizes the C=O bond, drawing electron density away from the carbon and imparting it with a partial positive charge. reddit.compharmacy180.com However, the electrophilicity of an amide's carbonyl carbon is attenuated compared to that of ketones or esters, again due to the resonance donation from the adjacent nitrogen atom which partially neutralizes the positive charge. quora.commsu.edu

Benzylic Carbon: The carbon atom attached to the bromine (the benzylic carbon) is another key electrophilic site. The polar C-Br bond, combined with the ability of bromine to act as a good leaving group, makes this carbon susceptible to attack by nucleophiles, as discussed in the SN1/SN2 mechanisms. pharmacy180.com

This duality allows the molecule to potentially react in a varied manner. For instance, under basic conditions, the primary amine could act as an intramolecular nucleophile, attacking the benzylic carbon to form a seven-membered heterocyclic ring.

Influence of Substituents on Reaction Kinetics and Thermodynamic Parameters

The rate and equilibrium of reactions involving this compound are influenced by the electronic and steric properties of its constituent groups.

Steric Effects: The N-ethyl group on the amide nitrogen introduces steric hindrance around the amide bond. mdpi.comresearchgate.net While a small group, it can influence the approach of nucleophiles to the carbonyl carbon or affect the conformational preferences around the C-N amide bond. rsc.org Increased steric bulk on the nitrogen generally disfavors reactions at the carbonyl center. nih.gov

Table 2: Illustrative Influence of Para-Substituents on the Relative Rate of SN1 Solvolysis of Benzyl (B1604629) Chlorides (Model System).
Substituent (X)Hammett Constant (σp)Qualitative Electronic EffectHypothetical Relative Rate (kX/kH)
-OCH3-0.27Strongly Donating> 100
-CH3-0.17Donating~10
-H0.00Neutral1
-Br+0.23Withdrawing~0.5
-NO2+0.78Strongly Withdrawing< 0.1

Note: This table illustrates the general trend for an SN1 reaction, where electron-donating groups stabilize the carbocation intermediate, accelerating the rate, and electron-withdrawing groups have the opposite effect. viu.ca

Stereochemical Outcomes and Diastereoselective/Enantioselective Aspects of Synthetic Transformations

The parent molecule, this compound, is achiral. However, stereocenters can be introduced or influenced during its synthesis or subsequent reactions.

Formation of Chiral Centers: Chirality could be introduced by modifying the molecule. For example, asymmetric alkylation at the α-carbon of the acetamide (B32628) moiety could generate a new stereocenter. More relevant are reactions involving chiral precursors or catalysts. If a chiral, non-racemic N-(2-bromobenzyl)ethanamine were used in the synthesis, the final product would be chiral.

Kinetic Resolution: A powerful strategy for obtaining enantiomerically enriched compounds is kinetic resolution. In this process, a racemic mixture of a chiral starting material reacts with a chiral catalyst or reagent, where one enantiomer reacts significantly faster than the other. researchgate.netacs.org For example, in a model system, a racemic chiral benzylamine (B48309) can undergo a palladium-catalyzed enantioselective C-H cross-coupling reaction. acs.orgchu-lab.org The use of a chiral ligand results in the preferential reaction of one enantiomer, allowing for the separation of the unreacted, enantioenriched amine from the chiral product. acs.orgchu-lab.org This highlights how asymmetric transformations can be applied to systems analogous to the building blocks of the target molecule.

Diastereoselective Reactions: If the molecule already contained a stereocenter, any subsequent reaction that creates a second stereocenter could proceed with diastereoselectivity. For instance, if a chiral aldehyde were to react with an enolate derived from the acetamide portion of a chiral version of the target molecule, two diastereomeric β-hydroxy amide products could be formed in unequal amounts, influenced by the existing stereocenter. researchgate.net

Table 3: Example of Enantioselective Transformation via Kinetic Resolution of a Racemic Benzylamine (Model System based on Pd-Catalyzed C-H Arylation). chu-lab.org
Chiral LigandArylating AgentConversion (%)e.e. of Recovered Amine (%)Selectivity Factor (s)
(S)-MPAHA-1p-MeOOC-Ph-BPin519677
(S)-MPAHA-2p-F-Ph-BPin5298107
(S)-MPAHA-1p-CF3-Ph-BPin539796

Note: This table demonstrates how different chiral ligands and reagents can achieve high enantiomeric excess (e.e.) and selectivity in the kinetic resolution of a model racemic benzylamine. chu-lab.org

Applications of 2 Amino N 2 Bromo Benzyl N Ethyl Acetamide in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecular Architectures

The unique trifunctional nature of 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide—possessing a primary amino group, a tertiary amide, and a reactive bromobenzyl moiety—renders it a highly valuable building block for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles.

The primary amino group serves as a key nucleophile, enabling its participation in a variety of cyclization reactions. For instance, analogous 2-amino benzamides are known to react with various carbon sources to construct quinazolinone scaffolds, a common motif in medicinal chemistry. Similarly, this compound can be envisioned to undergo condensation and cyclization reactions with aldehydes, ketones, or carboxylic acid derivatives to form a range of heterocyclic systems.

Furthermore, the 2-bromobenzyl group introduces a reactive handle for intramolecular and intermolecular reactions. The bromine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the construction of intricate polycyclic systems. For example, intramolecular cyclization via nucleophilic substitution of the bromide by the primary amino group could lead to the formation of seven-membered rings, a structural feature present in various biologically active compounds.

The acetamide (B32628) backbone itself provides a stable and conformationally influential core. The N-ethyl and N-benzyl substituents can be varied to modulate the steric and electronic properties of the molecule, influencing the outcome of synthetic transformations and the properties of the final products.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting HeterocyclePotential Reaction Type
Aldehydes/KetonesDihydropyrimidinesCondensation/Cyclization
Carboxylic AcidsImidazolesCondensation/Cyclization
IsothiocyanatesThiazolesAddition/Cyclization
Carbon DisulfideThiazolidinonesAddition/Cyclization

Precursor for the Synthesis of Novel Organic Materials and Fine Chemicals

The functional groups present in this compound make it an attractive monomer or precursor for the synthesis of novel organic materials and fine chemicals. The primary amino group and the reactive bromobenzyl moiety are particularly suited for polymerization reactions.

For instance, the primary amino group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess pendant N-(2-bromo-benzyl)-N-ethyl-acetamide groups, which can be further functionalized to tune the material's properties. The bromine atom on the benzyl (B1604629) ring can be utilized for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional moieties.

Moreover, this compound could serve as a precursor for the synthesis of functional dyes or electronic materials. The aromatic ring can be further elaborated through Suzuki or Heck coupling reactions, extending the conjugation and influencing the photophysical properties of the resulting molecules. The amino and amide functionalities can act as auxochromes or binding sites for metal ions, further modifying the material's characteristics.

In the realm of fine chemicals, this compound can be a starting material for the synthesis of specialty chemicals with applications in agrochemicals, and materials science. The combination of the amino, amide, and bromobenzyl groups in a single molecule allows for a modular approach to the synthesis of a diverse range of target compounds.

Role in the Development of N-Substituted Acetamide Analogues with Tuned Properties

N-substituted acetamides are a prevalent structural motif in a vast number of biologically active compounds and functional materials. This compound serves as an excellent scaffold for the development of novel N-substituted acetamide analogues with finely tuned properties. The ability to modify the primary amino group, the aromatic ring, and the substituents on the amide nitrogen allows for systematic variation of the molecule's steric and electronic characteristics.

The 2-bromo substituent on the benzyl ring is a key feature for tuning the electronic properties of the molecule. The electron-withdrawing nature of the bromine atom influences the electron density of the aromatic ring and the benzylic position. This bromine can be replaced with a variety of other substituents through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Introducing electron-donating or electron-withdrawing groups at this position allows for a precise modulation of the molecule's electronic profile, which is crucial for applications in areas like medicinal chemistry and materials science. For example, replacing the bromine with a cyano or nitro group would further enhance the electron-withdrawing character, while substitution with an alkoxy or amino group would have the opposite effect.

Furthermore, the N-ethyl and N-benzyl groups can be varied to control the steric environment around the amide bond. This is particularly important in the design of ligands for catalysis or molecules that interact with biological targets, where steric hindrance can play a critical role in selectivity and binding affinity.

Table 2: Potential Modifications of this compound for Tuned Properties

Modification SiteReagent/ReactionPotential Property Change
Primary Amino GroupAcyl chlorides, Alkyl halidesAltered polarity, hydrogen bonding
2-Bromo PositionSuzuki coupling, Buchwald-Hartwig aminationTuned electronic properties of the aromatic ring
N-Ethyl Group(Requires dealkylation/realkylation)Modified steric hindrance around the amide
N-Benzyl Group(Requires debenzylation/rebenzylation)Modified steric and electronic properties

Potential in Catalysis and Ligand Design for Asymmetric Synthesis

The structural features of this compound make it a promising candidate for the development of novel ligands for asymmetric catalysis. The presence of both a primary amino group and a tertiary amide functionality allows for the potential formation of bidentate or even tridentate ligands upon coordination to a metal center.

The primary amino group can act as a Lewis base and coordinate to a metal. The amide oxygen can also participate in coordination, leading to the formation of a stable chelate ring. The N-benzyl and N-ethyl groups provide a tunable steric environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. The ortho-bromo substituent on the benzyl ring can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex.

Furthermore, the primary amino group can be readily modified to introduce other coordinating groups, such as phosphines or pyridines, leading to the synthesis of a wide range of multidentate ligands. The modular nature of this scaffold allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation. For example, the synthesis of chiral derivatives, by using a chiral amine in the initial synthesis or by resolving the racemic mixture, would open up its application in enantioselective catalysis.

Table 3: Potential Ligand Architectures Derived from this compound

Ligand TypePotential Coordination SitesPotential Catalytic Applications
Bidentate (N,O)Primary amine (N), Amide oxygen (O)Asymmetric hydrogenation, hydrosilylation
Tridentate (N,N',O)Modified primary amine (e.g., pyridine), Amide nitrogen, Amide oxygenCross-coupling reactions, C-H activation
Chiral Ligands(Requires chiral modification)Enantioselective variants of the above reactions

Future Research Directions for 2 Amino N 2 Bromo Benzyl N Ethyl Acetamide in Academic Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted amides is a fundamental process in organic chemistry. scielo.br Future research on 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide should prioritize the development of green and sustainable synthetic routes. Current methods for analogous compounds often rely on conventional approaches that may involve hazardous reagents and generate significant waste. nih.gov Green chemistry principles offer a framework for creating more environmentally benign processes. mdpi.com

Key areas for investigation include:

Catalytic Amide Bond Formation: Exploring novel catalysts, such as water-soluble copper(II) complexes, could enable the direct conversion of nitriles to N-substituted amides under aqueous conditions. researchgate.net This approach offers high selectivity and the potential for catalyst recycling. scielo.br

Microwave-Assisted Synthesis: Microwave heating is an energy-efficient method that can accelerate reaction times and improve yields in the synthesis of N-heterocycles and other complex molecules, reducing chemical waste. mdpi.com

Solvent-Free and Mechanochemical Methods: Investigating solvent-free reaction conditions, such as mechanochemical grinding, can significantly reduce the environmental impact by eliminating the need for volatile organic solvents. mdpi.com These methods are often characterized by short reaction times and high yields. mdpi.com

Electrochemical Synthesis: Electrochemical N-acylation of carboxylic acids with amines in aqueous media presents a sustainable and mild alternative for amide synthesis, offering excellent chemoselectivity. rsc.org

Synthetic ApproachKey AdvantagesPotential Application for Target Compound
Water-Soluble CatalysisHigh selectivity, catalyst recyclability, use of water as a solvent. scielo.brresearchgate.netA green route for the final amidation step.
Microwave-Assisted SynthesisReduced reaction times, increased efficiency, lower energy consumption. mdpi.comAcceleration of the synthetic sequence.
Mechanochemical GrindingSolvent-free, short reaction times, high yields. mdpi.comAn environmentally friendly solid-state synthesis.
Electrochemical N-acylationMild reaction conditions, high chemoselectivity, aqueous medium. rsc.orgA sustainable method for amide bond formation.

Exploration of Emerging Spectroscopic and Analytical Techniques

Detailed structural characterization is crucial for understanding the properties and behavior of this compound. While standard techniques like NMR and IR spectroscopy are foundational, emerging methods can provide deeper insights.

Future research could employ:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, can elucidate the conformational equilibrium of complex amides in solution, which is influenced by hindered rotation around the amide bond. scielo.br

Raman Spectroscopy: This technique provides complementary information to IR spectroscopy, offering a molecular fingerprint based on inelastic light scattering. scielo.br Raman microscopy can enable spatially resolved analysis. scielo.br

Terahertz Spectroscopy: Operating between microwave and infrared frequencies, this non-ionizing radiation technique is suitable for studying the solid-state forms of pharmaceutical compounds. scielo.br

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and can provide fragmentation patterns that aid in structural elucidation. nih.gov

TechniqueInformation ProvidedRelevance to Target Compound
2D NMR (HSQC, HMBC)Conformational analysis, rotational equilibrium. scielo.brUnderstanding the 3D structure in solution.
Raman SpectroscopyMolecular fingerprint, vibrational modes. scielo.brComplementary structural information to IR.
Terahertz SpectroscopySolid-state properties, polymorphism. scielo.brCharacterization of the crystalline form.
High-Resolution Mass SpectrometryExact mass, molecular formula confirmation. nih.govUnambiguous identification of the compound.

Expansion of Advanced Computational Modeling and Simulation Capabilities

Computational chemistry offers powerful tools for predicting molecular properties and reaction mechanisms, guiding experimental work. rsc.org For this compound, computational studies can provide valuable insights.

Areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict stable conformations, calculate NMR chemical shifts, and analyze the electronic structure of the molecule. scielo.brsbq.org.br The polarizable continuum model (PCM) can be incorporated to simulate solvent effects. sbq.org.br

Quantum Chemical Calculations for Reactivity: These calculations can be used to model reaction pathways, determine transition state energies, and predict the outcome of unknown reactions, thereby accelerating the discovery of new synthetic methodologies. rsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into orbital interactions and stereoelectronic effects that govern the reactivity and conformation of the molecule. researchgate.net

Molecular Docking Studies: If the compound is investigated for biological activity, molecular docking simulations can predict its binding affinity and mode of interaction with specific protein targets. nih.gov

Computational MethodPredicted PropertiesPotential Impact on Research
Density Functional Theory (DFT)Molecular geometry, NMR spectra, electronic properties. scielo.brsbq.org.brGuidance for spectroscopic analysis and understanding of structure.
Quantum Chemical CalculationsReaction mechanisms, transition state energies. rsc.orgPrediction of reactivity and design of new reactions.
Natural Bond Orbital (NBO) AnalysisOrbital interactions, stereoelectronic effects. researchgate.netDeeper understanding of conformational preferences and reactivity.
Molecular DockingBinding affinity, protein-ligand interactions. nih.govIdentification of potential biological targets.

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in this compound—a primary amine, a tertiary amide, and a bromo-benzyl group—suggests a rich and largely unexplored reactivity profile.

Future research should focus on:

Palladium-Catalyzed C-H Bond Arylation: The presence of the bromo-benzyl group makes this compound a potential substrate for cross-coupling reactions. The influence of the amide and amino groups on the regioselectivity of such reactions warrants investigation. researchgate.net

Intramolecular Cyclization Reactions: The proximity of the amino and amide functionalities could be exploited in intramolecular cyclization reactions to synthesize novel heterocyclic scaffolds.

Functional Group Interconversion: The primary amino group can be a handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, leading to a diverse library of derivatives. wikipedia.org

Nucleophilic Substitution: The bromine atom on the benzyl (B1604629) ring can be displaced by various nucleophiles to introduce new functional groups. smolecule.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

Modern drug discovery and materials science increasingly rely on high-throughput experimentation (HTE) to accelerate the pace of research. acs.org Integrating the study of this compound and its derivatives with these platforms could be highly beneficial.

Future directions in this area include:

Parallel Synthesis of Derivatives: Automated synthesis platforms can be used to rapidly generate a library of analogs by varying the substituents on the amino group or the aromatic ring.

High-Throughput Screening for Biological Activity: The synthesized library of compounds can be screened against a wide range of biological targets to identify potential therapeutic applications. researchgate.net

Automated Reaction Optimization: HTE workflows can be employed to quickly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to optimize the synthesis of the target compound and its derivatives. acs.org

The systematic exploration of this compound through these future research directions holds the potential to uncover novel chemical properties, develop sustainable processes, and potentially identify new applications for this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-(2-bromo-benzyl)-N-ethyl-acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving bromination, acylation, and condensation. For example, brominated intermediates (e.g., 2-bromoacetamide derivatives) are prepared using alkyl halides in solvents like ethyl acetate/petroleum ether mixtures. Purification via column chromatography (e.g., silica gel) yields products with >80% efficiency. Analytical validation by ¹H NMR and mass spectrometry ensures structural fidelity .

Q. How to validate the purity and structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of ¹H NMR (to confirm functional groups and substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Melting point analysis provides additional purity confirmation. For brominated analogs, elemental analysis (e.g., Br content) is critical .

Q. What solvent systems are effective for recrystallization?

  • Methodological Answer : Ethyl acetate/petroleum ether mixtures (e.g., 50:50 v/v) are commonly used for recrystallization, yielding high-purity crystals. Solvent choice depends on solubility profiles; polar aprotic solvents like DMF may be required for highly substituted derivatives .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data during structure determination?

  • Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Address thermal motion artifacts or twinning by refining anisotropic displacement parameters. Cross-validate with spectroscopic data (e.g., IR for functional groups) to resolve ambiguities. Note that SHELX’s robustness with high-resolution data makes it suitable despite its historical limitations .

Q. What strategies optimize bromination efficiency in N-ethyl acetamide derivatives?

  • Methodological Answer : Electrochemical bromination using NaBr in acidic media (e.g., H₂SO₄) minimizes side reactions. For regioselective bromination, steric and electronic directing groups (e.g., methoxy substituents) on the benzyl moiety enhance yield. Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 eq Br₂) .

Q. How to evaluate the compound’s bioactivity in enzyme inhibition assays?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for ligand-binding studies) with target enzymes like proteases or kinases. IC₅₀ values are determined via dose-response curves. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Q. What analytical techniques address conflicting NMR signals in crowded spectra?

  • Methodological Answer : Apply 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. For N-ethyl and benzyl protons, deuterated DMSO-d₆ enhances signal separation. Dynamic NMR experiments at variable temperatures clarify conformational exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.